molecular formula C11H10N2O B1600228 Di(pyridin-3-yl)methanol CAS No. 89667-15-2

Di(pyridin-3-yl)methanol

Cat. No. B1600228
CAS RN: 89667-15-2
M. Wt: 186.21 g/mol
InChI Key: DCDJTQNGTXDZGK-UHFFFAOYSA-N
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Description

Di(pyridin-3-yl)methanol is a chemical compound with the molecular formula C11H10N2O . It has a molecular weight of 186.21 . This compound is typically stored at room temperature in an inert atmosphere .


Synthesis Analysis

The synthesis of Di(pyridin-3-yl)methanol and its derivatives has been reported in several studies . For instance, one study reported a ring cleavage methodology reaction for the synthesis of 2-alkyl/aryl 3-electron-withdrawing groups (esters, sulfones, and phosphonates) 5-aminoaryl/phenol pyridines via the remodeling of 3-formyl (aza)indoles/benzofurans .


Molecular Structure Analysis

The molecular structure of Di(pyridin-3-yl)methanol can be represented by the InChI code 1S/C11H10N2O/c14-11(9-3-1-5-12-7-9)10-4-2-6-13-8-10/h1-8,11,14H . This indicates that the compound consists of a methanol group attached to two pyridin-3-yl groups .


Chemical Reactions Analysis

Di(pyridin-3-yl)methanol and its derivatives have been involved in various chemical reactions. For example, whole cells of Burkholderia sp. MAK1 were confirmed to possess a good ability to convert different pyridin-2-amines and pyridin-2-ones into their 5-hydroxy derivatives .

Scientific Research Applications

Thermally Activated Delayed Fluorescence (TADF)

Di(pyridin-3-yl)methanol derivatives have been utilized as acceptor components in the synthesis of TADF compounds. These compounds, such as ACCz-DPyM and POxCz-DPyM, exhibit high photoluminescence quantum yields and are suitable for solution-processed devices, showing great potential for use in organic light-emitting diodes (OLEDs) with bluish-green emission .

Dye-Sensitized Solar Cells (DSSCs)

Pyridin-based dyes, which include Di(pyridin-3-yl)methanol derivatives, have been designed for application in DSSCs. These dyes serve as donor groups and are linked to acceptor groups via π-spacer groups, contributing to the photovoltaic efficiency of the solar cells .

Pharmacology

Derivatives of Di(pyridin-3-yl)methanol have been synthesized and studied for their pharmacological properties. These compounds have shown potential as novel and selective agents in various therapeutic areas .

Density Functional Theory (DFT) Studies

Di(pyridin-3-yl)methanol derivatives have been the subject of experimental and theoretical studies, including DFT investigations. These studies help in understanding the structural and electronic properties of the compounds, which is crucial for their application in various fields .

Safety and Hazards

The safety information for Di(pyridin-3-yl)methanol indicates that it may be harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

Future Directions

The future directions for Di(pyridin-3-yl)methanol could involve further exploration of its potential applications in various fields. For instance, the compound’s ability to undergo oxyfunctionalization makes it a promising candidate for the preparation of various pyridin-5-ols and pyridin-N-oxides . Additionally, the development of new synthetic methodologies for N,N-bidentate ligands like Di(pyridin-3-yl)methanol could open up new possibilities in key areas such as photovoltaics, lighting, molecular sensors, biological probes, catalysis, molecular electronics, and supramolecular chemistry .

properties

IUPAC Name

dipyridin-3-ylmethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10N2O/c14-11(9-3-1-5-12-7-9)10-4-2-6-13-8-10/h1-8,11,14H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DCDJTQNGTXDZGK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CN=C1)C(C2=CN=CC=C2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40461893
Record name Dipyridin-3-ylmethanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40461893
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

186.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Di(pyridin-3-yl)methanol

CAS RN

89667-15-2
Record name Dipyridin-3-ylmethanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40461893
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

A 1.55 mol/L solution of n-butyllithium in hexane (2.24 mL, 3.48 mmol) was added to toluene (6 mL) and the mixture was cooled to −60° C. under a nitrogen atmosphere. To this, a toluene solution (2 mL) of 3-bromopyridine (500 mg, 3.16 mmol) was added dropwise and the mixture was stirred for 30 minutes. Tetrahydrofuran (2 mL) and nicotinaldehyde (0.358 mL, 3.79 mmol) were added to the reaction mixture and the mixture was stirred at a temperature of −60° C. to −15° C. for 30 minutes. After 4 mol/L hydrochloric acid (2.37 mL, 9.48 mmol) was added to the reaction mixture, extraction with ethyl acetate was performed, followed by washing with saturated sodium bicarbonate and brine, and drying over anhydrous sodium sulfate. The solvent was evaporated off under reduced pressure, and the residue was purified by preparative thin-layer chromatography (chloroform/methanol=12/1) to give dipyridin-3-ylmethanol (Compound EP) (235 mg, yield: 40%).
[Compound]
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Synthesis routes and methods II

Procedure details

n-BuLi (42 mL, 1.6M, 67 mmol) was added to a solution of 3-bromopyridine (5.9 mL, 9.74 g, 62 mmol) in ether (200 mL) at −78 C. The resulting yellow suspension was stirred for 1 h. A solution of nicotinaldehyde (5.3 mL, 6 g, 56 mmol) in ether (25 mL) was then added. After stirring for 0.5 h, the reaction mixture was allowed to warm gradually to 0 C. The reaction mixture was then quenched by addition of half saturated brine (100 mL). The resulting mixture was extracted once with ethyl acetate and once with chloroform. Drying (1:1 Na2SO4/K2CO3) and concentration gave dipyridin-3-ylmethanol as a very viscous orange oil which was used without further purification.
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42 mL
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200 mL
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5.3 mL
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25 mL
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Synthesis routes and methods III

Procedure details

A round bottom flask was charged with di(pyridin-3-yl)methanone (500 mg, 2.72 mmol), MeOH (30 mL), and CH2Cl2 (15 mL) and cooled to 0° C. NaBH4 (51 mg, 1.35 mmol) was added in one portion. The solution was stirred for 1 h at 0° C. and quenched with 1N NaOH and the reaction was extracted with CH2Cl2 (3×). The organic layers were combined, dried over Na2SO4 and concentrated under reduced pressure. Crude di(pyridin-3-yl)methanol (505 mg, 100%) was used in the next step without further purification. 1H NMR 400 MHz (CDCl3) δ 8.32 (s, 2H), 8.24 (d, J=4.8 Hz, 2H), 7.47 (d, J=7.9 Hz, 2H), 7.09-7.01 (m, 2H), 5.67 (s, 1H).
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500 mg
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30 mL
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15 mL
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51 mg
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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